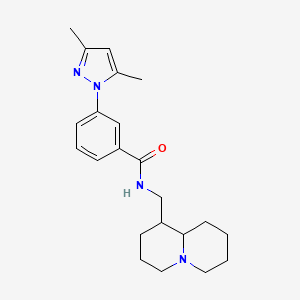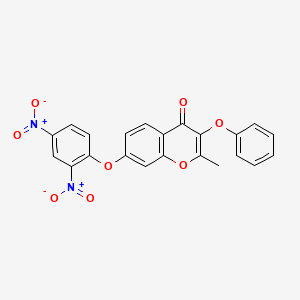![molecular formula C27H27ClN2O3 B14957042 (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B14957042.png)
(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexyl-2-[(4-methylphenyl)formamido]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexyl-2-[(4-methylphenyl)formamido]prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a furan ring substituted with a 3-chlorophenyl group, a cyclohexyl group, and a 4-methylphenyl formamido group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexyl-2-[(4-methylphenyl)formamido]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the 3-chlorophenyl group through a Friedel-Crafts acylation reaction. The cyclohexyl group can be added via a nucleophilic substitution reaction, and the 4-methylphenyl formamido group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexyl-2-[(4-methylphenyl)formamido]prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the amide group may produce an amine.
Scientific Research Applications
(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexyl-2-[(4-methylphenyl)formamido]prop-2-enamide: has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could be explored, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexyl-2-[(4-methylphenyl)formamido]prop-2-enamide exerts its effects involves its interaction with molecular targets. The furan ring and substituted phenyl groups may allow it to bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-cyclohexyl-2-[(4-methylphenyl)formamido]prop-2-enamide: can be compared to other furan derivatives, such as:
Uniqueness
The presence of the 3-chlorophenyl group and the specific arrangement of substituents make This compound unique. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C27H27ClN2O3 |
|---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C27H27ClN2O3/c1-18-10-12-19(13-11-18)26(31)30-24(27(32)29-22-8-3-2-4-9-22)17-23-14-15-25(33-23)20-6-5-7-21(28)16-20/h5-7,10-17,22H,2-4,8-9H2,1H3,(H,29,32)(H,30,31)/b24-17- |
InChI Key |
URRHQGSTCQOZJP-ULJHMMPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)NC4CCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-chlorobenzyl)oxy]-4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2H-chromen-2-one](/img/structure/B14956962.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B14956983.png)
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B14956991.png)
![1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide](/img/structure/B14956993.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide](/img/structure/B14957009.png)
![N-[6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B14957021.png)

![4-phenyl-1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B14957033.png)
![3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B14957041.png)
![N~5~-carbamoyl-N~2~-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957050.png)
![4-chloro-N-[2-(pyridin-4-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B14957054.png)

![({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetonitrile](/img/structure/B14957061.png)
![trans-N-(2-chloropyridin-3-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B14957066.png)
